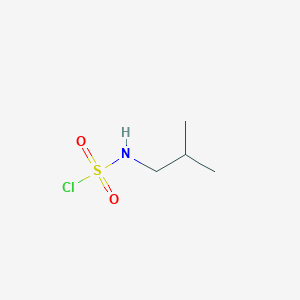
Isobutylsulfamoyl Chloride
Overview
Description
Isobutylsulfamoyl chloride is a chemical compound that is not directly discussed in the provided papers. However, the papers do provide insights into related compounds and their synthesis which can be informative for understanding the broader context of sulfamoyl chloride derivatives. For instance, the first paper discusses the synthesis of a sulfamoyl chloride derivative through the addition of chlorosulfonyl isocyanate (CSI) to a carbonyl group, resulting in a compound with a complex hexahydro-1H-isoindole structure . This suggests that sulfamoyl chlorides can be synthesized through reactions involving CSI and organic substrates with carbonyl groups.
Synthesis Analysis
The synthesis of sulfamoyl chloride derivatives, as exemplified in the first paper, involves the addition of chlorosulfonyl isocyanate to a carbonyl group. The specific reaction described leads to the formation of a ylidenesulfamoyl chloride compound . This process is indicative of the type of chemical reactions that might be used to synthesize isobutylsulfamoyl chloride, although the exact method for this compound is not detailed in the provided papers.
Molecular Structure Analysis
The molecular structure of the synthesized ylidenesulfamoyl chloride was determined using X-ray crystal analysis, as mentioned in the first paper . This technique is crucial for confirming the configuration of newly synthesized compounds and could similarly be applied to analyze the structure of isobutylsulfamoyl chloride. Theoretical calculations supported the mechanism of product formation, which is an important aspect of understanding the molecular structure of such compounds.
Chemical Reactions Analysis
The papers do not provide specific information on the chemical reactions of isobutylsulfamoyl chloride. However, the first paper's discussion of the addition reaction of CSI to a carbonyl group to form a sulfamoyl chloride derivative suggests that similar reactions might be applicable to isobutylsulfamoyl chloride . These reactions are likely to be influenced by the presence of the isobutyl group and would require further study to fully understand.
Physical and Chemical Properties Analysis
Neither of the provided papers directly addresses the physical and chemical properties of isobutylsulfamoyl chloride. However, the synthesis and structural analysis of related compounds, as discussed in the first paper, are essential steps in determining these properties . The second paper, while focused on the synthesis of isobutyl propionate using various catalysts, does not offer information on isobutylsulfamoyl chloride . To fully analyze the physical and chemical properties of isobutylsulfamoyl chloride, experimental data specific to this compound would be required.
Scientific Research Applications
Fuel Desulfurization :
- Organic sulfides in fuels contribute significantly to pollution. Desulfurization of fuels is thus a critical area of research. Deep eutectic solvents (DESs) have shown promise in this area due to their efficiency and environmental friendliness. DESs like Tetrabutyl ammonium chloride-based solvents demonstrate high extraction efficiencies, reducing sulfur content in fuels to less than 8.5 ppm, which is significant for achieving deep desulfurization. The study of these solvents can contribute to greener alternatives for fuel processing (Li et al., 2013).
Synthesis of Biologically Active Compounds :
- Alkylsulfamoyl chlorides, including isobutylsulfamoyl chloride, are versatile in synthesizing various biologically active compounds. They are particularly significant in creating new herbicides, which are selective and environmentally safe. This application is crucial in developing new methods for crop protection (Hamprecht et al., 1981).
Study of Ionic Interactions :
- Research on chloride anion receptors, like calix[4]pyrrole, has been instrumental in understanding ionic interactions. This research is fundamental to understanding complex chemical processes and developing new materials or chemical sensors (Sessler et al., 2006).
Environmental Impact Studies :
- Studies on the transport of chemicals like chloride and herbicides in different soil types contribute to understanding the environmental impact of these substances. This research is vital for environmental protection and the development of sustainable agricultural practices (Flury et al., 1995).
Chemical Analysis and Extraction Techniques :
- Research into the adsorption and surface tension of brine solutions, including those with chloride compounds, informs various industrial processes. This research can
Neurological Research :
- Studies on γ-aminobutyric acid-activated chloride channels in various organisms contribute significantly to our understanding of neurological processes and potential treatments for neurological disorders. This research is crucial for medical science, particularly in understanding how various substances interact with these channels (Adelsberger et al., 1997).
Ophthalmology and Drug Interactions :
- The study of interactions between compounds like benzalkonium chloride and tear film constituents is crucial in ophthalmology. Such research helps understand how various preservatives and compounds affect eye health, leading to safer and more effective eye care products (Georgiev et al., 2011).
Chemical Synthesis :
- Research into the synthesis of various compounds, including isothiocyanates, using different methodologies and agents, such as alkylsulfamoyl chlorides, is critical for developing new chemicals with potential applications in pharmaceuticals, agriculture, and other industries (Eschliman & Bossmann, 2019).
Safety and Hazards
Isobutylsulfamoyl Chloride is classified as a dangerous compound. It has a GHS05 pictogram, and the signal word for it is "Danger" . The hazard statements include H314, which indicates that it causes severe skin burns and eye damage . The precautionary statements include P260, P264, P280, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310, P321, P363, P405, and P501 .
properties
IUPAC Name |
N-(2-methylpropyl)sulfamoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10ClNO2S/c1-4(2)3-6-9(5,7)8/h4,6H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POHNQUDMMNHRJA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNS(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10ClNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60615876 | |
| Record name | (2-Methylpropyl)sulfamyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60615876 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Isobutylsulfamoyl Chloride | |
CAS RN |
26118-68-3 | |
| Record name | (2-Methylpropyl)sulfamyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60615876 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






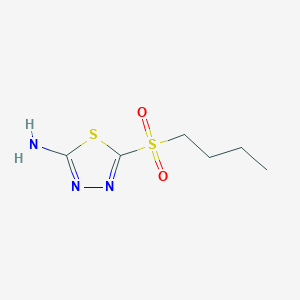
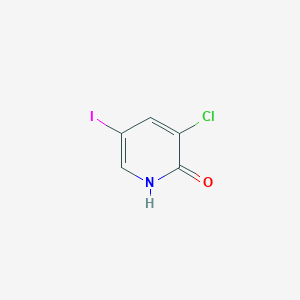



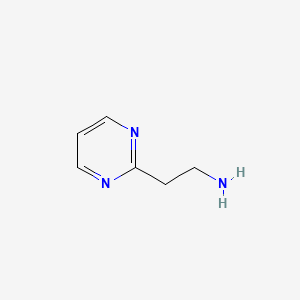

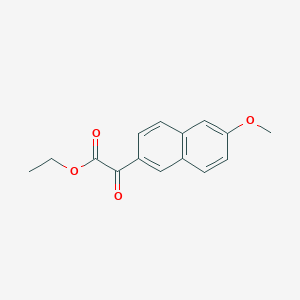
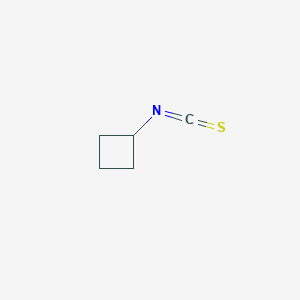

![5-methoxy-1-methyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B1321782.png)